molecular formula C5H7ClN2OS B1430666 Thiophene-2-carbohydrazide hydrochloride CAS No. 1803610-91-4

Thiophene-2-carbohydrazide hydrochloride

Cat. No.: B1430666
CAS No.: 1803610-91-4
M. Wt: 178.64 g/mol
InChI Key: DSRMEGJCFLOIIU-UHFFFAOYSA-N
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Description

Thiophene-2-carbohydrazide hydrochloride is a heterocyclic compound containing a thiophene ring substituted with a carbohydrazide group at the second position. This compound is known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of sulfur, nitrogen, and oxygen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2-carbohydrazide hydrochloride can be synthesized through the hydrazinolysis of carboxylic acid esters in alcoholic solutions. This method involves the reaction of activated esters or amides with hydrazine, yielding thiophene-2-carbohydrazide with high purity and yields exceeding 90% . Another efficient method involves the use of microwave radiation, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrazinolysis reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also being explored for its potential to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of thiophene-2-carbohydrazide hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid hydrazide
  • 2-Thenoylhydrazine
  • 2-Thienoylhydrazine

Uniqueness

Thiophene-2-carbohydrazide hydrochloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to form stable complexes with metal ions and its broad range of biological activities make it distinct from other similar compounds .

Properties

IUPAC Name

thiophene-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c6-7-5(8)4-2-1-3-9-4;/h1-3H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMEGJCFLOIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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